Triethylenetetramine tetrahydrochloride
Overview
Description
Trientine tetrahydrochloride is a copper-chelating agent primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive accumulation of copper in the body . This compound is known for its ability to bind copper ions and facilitate their excretion from the body, thereby reducing copper toxicity .
Mechanism of Action
Target of Action
Triethylenetetramine tetrahydrochloride, also known as Trientine tetrahydrochloride, is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . The primary target of this compound is copper ions in the body . It has been suggested that the TETA-metabolizing enzyme is actually spermidine/spermine acetyltransferase .
Mode of Action
This compound works by promoting urinary copper excretion . It binds to copper and forms a stable complex that is then excreted from the body . This helps to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to copper homeostasis . By chelating copper, it prevents the accumulation of copper in tissues, which is a characteristic of Wilson’s disease . It has also been shown to possess telomerase inhibiting and anti-angiogenesis properties .
Pharmacokinetics
This compound is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation , and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Result of Action
The primary result of this compound action is the reduction of copper levels in the body, which helps to manage Wilson’s disease . It has also been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .
Biochemical Analysis
Biochemical Properties
Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .
Cellular Effects
This compound has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that this compound can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .
Temporal Effects in Laboratory Settings
This compound is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Dosage Effects in Animal Models
It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .
Metabolic Pathways
This compound is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the this compound-metabolizing enzyme is actually spermidine/spermine acetyltransferase .
Transport and Distribution
This compound is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that this compound shares a common transport mechanism with polyamines in intestinal uptake . It is likely that this compound is also transported across biological membranes into mammalian cells by the same transporter for polyamines .
Subcellular Localization
Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trientine tetrahydrochloride involves the reaction of triethylenetetramine with hydrochloric acid. One method includes the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the corresponding dihydrochloride salt . Another method involves the crystallization of trientine tetrahydrochloride from a solution by adding an anti-solvent at a specific feeding temperature ranging from 50°C to 75°C .
Industrial Production Methods
Industrial production of trientine tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process ensures the desired purity and stability of the compound, which is crucial for its pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Trientine tetrahydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the amine groups react with other chemical entities.
Common Reagents and Conditions
Common reagents used in reactions with trientine tetrahydrochloride include hydrochloric acid for its synthesis and various copper salts for chelation studies . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major product formed from the chelation reaction is the copper-trientine complex, which is excreted from the body, thereby reducing copper levels in patients with Wilson’s disease .
Scientific Research Applications
Trientine tetrahydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Penicillamine: Another copper-chelating agent used in the treatment of Wilson’s disease.
Spermidine and Spermine: Structural analogs of trientine, these compounds are also polyamines but are primarily involved in cellular functions rather than chelation.
Uniqueness
Trientine tetrahydrochloride is unique due to its high selectivity for copper ions and its relatively better tolerance in patients compared to penicillamine . Its ability to form stable complexes with copper and facilitate their excretion makes it a valuable therapeutic agent for managing copper toxicity .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
Record name | Trientine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-40-4 | |
Record name | Trientine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trientine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIENTINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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